![molecular formula C15H15FN4O B5817321 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine, also known as FP-pyrazine, is a chemical compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In We will also discuss the scientific research applications of this compound and list future directions for further research.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine involves the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. Inhibition of this enzyme by 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine leads to an increase in the levels of acetylcholine, which could potentially improve cognitive function. Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of this enzyme by 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine leads to an increase in the levels of these neurotransmitters, which could potentially improve mood and cognitive function.
Biochemical and Physiological Effects:
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine has been found to exhibit various biochemical and physiological effects. In addition to its inhibitory activity against enzymes such as acetylcholinesterase and monoamine oxidase, 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine has been found to exhibit antioxidant activity, anti-inflammatory activity, and anti-tumor activity. These effects make 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine for lab experiments is its high potency and selectivity against various enzymes. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine is its potential toxicity, which could limit its use in vivo. Therefore, further studies are needed to determine the safety and efficacy of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine in vivo.
Zukünftige Richtungen
There are several future directions for further research on 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine in vivo and to develop new derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis method of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine involves the reaction of 2,3-dichloropyrazine with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease and Parkinson's disease. Therefore, the inhibition of these enzymes by 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine could potentially lead to the development of new drugs for the treatment of these diseases.
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-2-4-14(12)19-7-9-20(10-8-19)15(21)13-11-17-5-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAKNEYJJAHNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


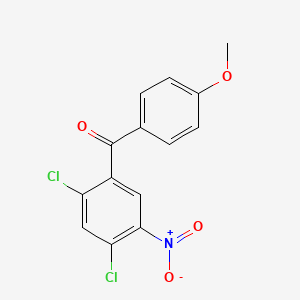
![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
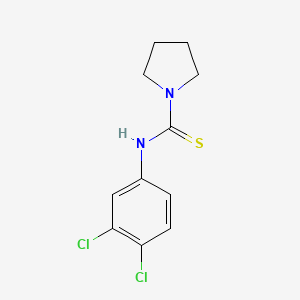
![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
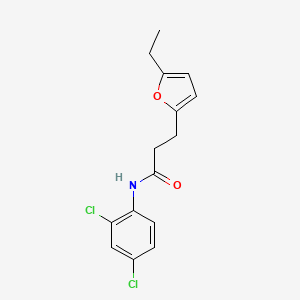
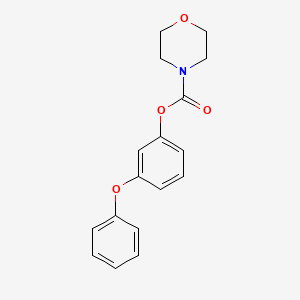
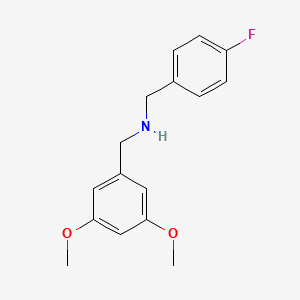
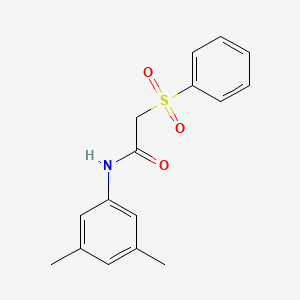

![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)